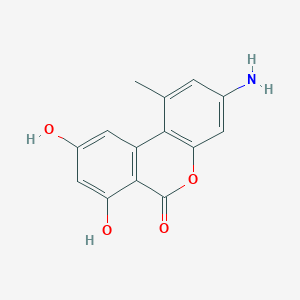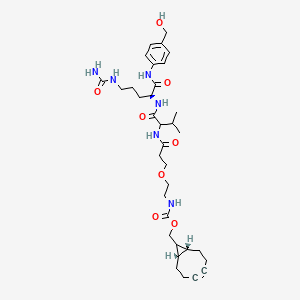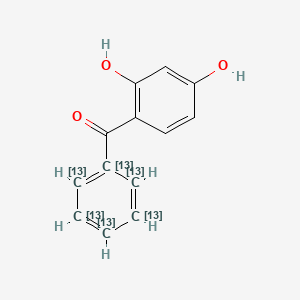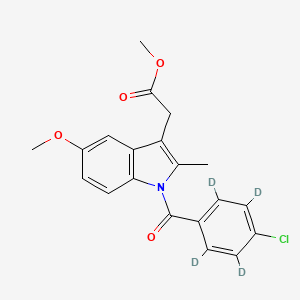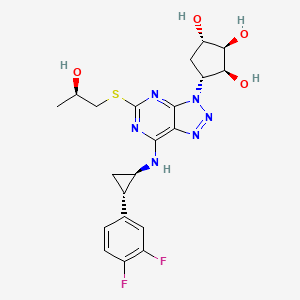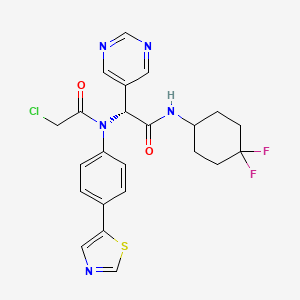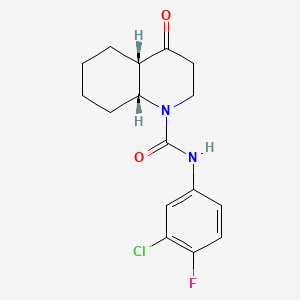
Hbv-IN-20
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hbv-IN-20 is a novel compound designed to inhibit the replication of the hepatitis B virus. This compound has shown promise in preclinical studies for its ability to reduce viral load and improve liver function in infected individuals. Hepatitis B is a significant global health issue, and the development of effective treatments like this compound is crucial for managing and potentially eradicating the disease.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-20 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents under controlled conditions to form the basic skeleton of the compound.
Functional Group Introduction: Various functional groups are introduced through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to increase efficiency and reduce costs. Quality control measures are essential to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Hbv-IN-20 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Hbv-IN-20 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and interactions with biological macromolecules.
Medicine: Explored as a potential therapeutic agent for treating hepatitis B and other viral infections.
Industry: Potentially used in the development of antiviral drugs and diagnostic tools.
Wirkmechanismus
Hbv-IN-20 exerts its effects by targeting specific molecular pathways involved in the replication of the hepatitis B virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating. This leads to a reduction in viral load and an improvement in liver function. The exact molecular targets and pathways involved are still under investigation, but early studies suggest that this compound interferes with the viral polymerase and other essential enzymes.
Vergleich Mit ähnlichen Verbindungen
Hbv-IN-20 is unique compared to other similar compounds due to its specific mechanism of action and higher potency. Similar compounds include:
Lamivudine: A nucleoside reverse transcriptase inhibitor used to treat hepatitis B.
Entecavir: Another nucleoside analog with a similar mechanism of action but different chemical structure.
Tenofovir: A nucleotide analog that inhibits viral replication by targeting the viral polymerase.
This compound stands out due to its novel structure and potentially higher efficacy in reducing viral load and improving liver function.
Eigenschaften
Molekularformel |
C16H18ClFN2O2 |
|---|---|
Molekulargewicht |
324.78 g/mol |
IUPAC-Name |
(4aS,8aR)-N-(3-chloro-4-fluorophenyl)-4-oxo-2,3,4a,5,6,7,8,8a-octahydroquinoline-1-carboxamide |
InChI |
InChI=1S/C16H18ClFN2O2/c17-12-9-10(5-6-13(12)18)19-16(22)20-8-7-15(21)11-3-1-2-4-14(11)20/h5-6,9,11,14H,1-4,7-8H2,(H,19,22)/t11-,14+/m0/s1 |
InChI-Schlüssel |
NSLUVRSONLNMJW-SMDDNHRTSA-N |
Isomerische SMILES |
C1CC[C@@H]2[C@H](C1)C(=O)CCN2C(=O)NC3=CC(=C(C=C3)F)Cl |
Kanonische SMILES |
C1CCC2C(C1)C(=O)CCN2C(=O)NC3=CC(=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


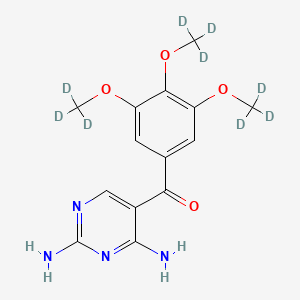
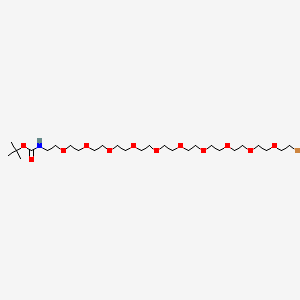
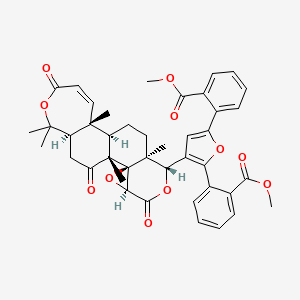
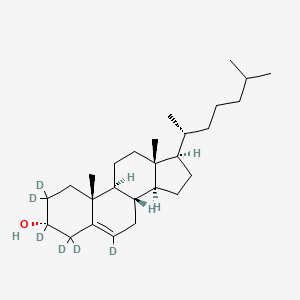
![(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15143302.png)
